N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide
Description
N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O4/c18-13-10-12(19)2-3-14(13)20-17(23)11-1-4-15(16(9-11)22(24)25)21-5-7-26-8-6-21/h1-4,9-10H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCRJUFMVDUBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Introduction of chlorine and iodine atoms to specific positions on the aromatic ring.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted by other nucleophiles.
Hydrolysis: Breakdown of the amide bond under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium iodide in acetone, silver nitrate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new substituted benzamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
- N-(4-iodophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
- N-(2-chloro-4-iodophenyl)-4-(4-piperidinyl)-3-nitrobenzamide
Uniqueness
N-(2-chloro-4-iodophenyl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to the specific combination of functional groups and their positions on the aromatic ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
